molecular formula C14H19N3O B11737988 N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine

N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11737988
M. Wt: 245.32 g/mol
InChI Key: LJHWLEKHMBXKID-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the pyrazole ring, and a propyl group attached to the first carbon of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 1-propyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzyl derivatives or 3-formylbenzyl derivatives.

    Reduction: Formation of N-(3-hydroxybenzyl)-1-propyl-1H-pyrazol-4-amine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-hexadecanamide
  • N-benzyl-9Z,12Z,15Z-octadecenamide
  • N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
  • N-benzyl-9Z,12Z-octadecenamide
  • N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide

Uniqueness

N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a propyl group attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds. For instance, the methoxy group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-3-7-17-11-13(10-16-17)15-9-12-5-4-6-14(8-12)18-2/h4-6,8,10-11,15H,3,7,9H2,1-2H3

InChI Key

LJHWLEKHMBXKID-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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